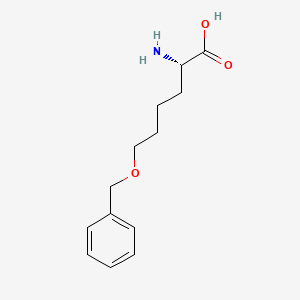
6-(Benzyloxy)-L-norleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Benzyloxy)-L-norleucine” is a derivative of the amino acid norleucine, with a benzyloxy group attached. This suggests that it could have properties similar to other benzyloxy compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions of the corresponding amines and aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzyloxy group attached to the norleucine molecule. This could potentially affect the molecule’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents present. Similar compounds have been involved in various reactions, including oxidation and reduction processes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely depend on its specific structure. Benzyloxy compounds often have properties such as solubility in organic solvents and reactivity with various reagents .科学的研究の応用
1. HIV-Protease Activity Detection
6-(Benzyloxy)-L-norleucine has been utilized in the development of oligopeptides for detecting HIV-protease activity. The peptide KRAVNle5EANleNH2, incorporating norleucine, allows spectrophotometric detection of HIV-protease at 405 nm (Badalassi, Nguyen, Crotti, & Reymond, 2002).
2. Antitumor Agents Synthesis
Synthesis of 6-diazo-5-oxo-L-norleucine analogs has been explored as potential antitumor agents. These analogs exhibit significant antifolate activity and inhibit leukemia L-1210 cells' growth in culture (Gangjee, Kalman, & Bardos, 1982).
3. Mitochondrial Damage in Neuroendocrine Tumors
6-diazo-5-oxo-L-norleucine (DON) has been studied for its selective growth inhibitory effect on neuroendocrine tumor cells, particularly affecting mitochondrial structures and functions (Wu, Lukinius, Bergström, Eriksson, Watanabe, & Långström, 1999).
4. Maillard Reaction Product Analysis in Food
The compound has been identified as a pyrrole amino acid, formyline, resulting from the Maillard reaction in food, and its presence has been confirmed in various food products (Hellwig & Henle, 2012).
5. Enzymatic Activity and Binding Studies
Studies on rat renal phosphate-dependent glutaminase have shown that 6-diazo-5-oxo-L-norleucine interacts specifically with a catalytically active group at the glutamine binding site of the enzyme (Clark, Shapiro, & Curthoys, 1982).
6. Antiviral Research
6-diazo-5-oxo-L-norleucine has shown effectiveness in inhibiting the replication of respiratory syncytial virus (RSV) in treated CV-1 cells (Huang, Panin, Romito, & Huang, 1994). Similar effects were observed in inhibiting the replication of human parainfluenza virus type 2 (Nishio, Tsurudome, Bando, Komada, & Ito, 1990).
7. Alazopeptin Biosynthesis
Research has uncovered the complete biosynthetic pathway of alazopeptin, a tripeptide containing two molecules of 6-diazo-5-oxo-L-norleucine and one molecule of alanine, revealing insights into the enzymology of N-N bond formation (Kawai, Sugaya, Hagihara, Tomita, Katsuyama, & Ohnishi, 2021).
将来の方向性
The future directions for research on “6-(Benzyloxy)-L-norleucine” could potentially include further investigation into its synthesis, properties, and potential applications. Biocatalysis is a promising field for the production of chiral compounds with high selectivity, which could be relevant for compounds like "this compound" .
特性
IUPAC Name |
(2S)-2-amino-6-phenylmethoxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGCAWCHHYWJIF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

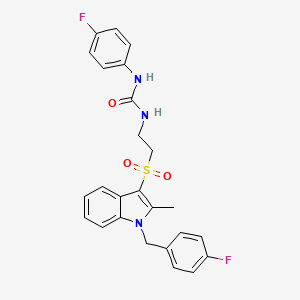
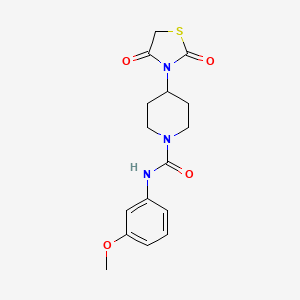
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2789692.png)
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)
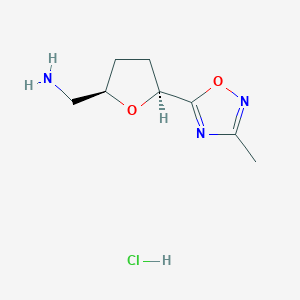
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2789701.png)
![(E)-ethyl 1-isobutyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2789702.png)
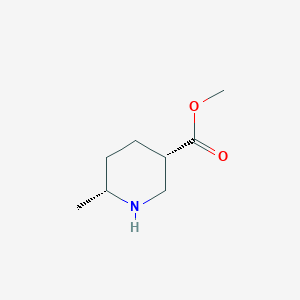
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2789704.png)
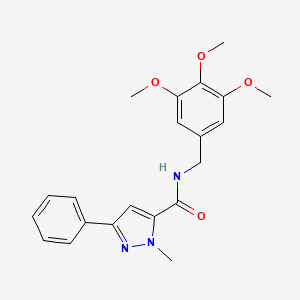
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2789707.png)
